N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine

Description

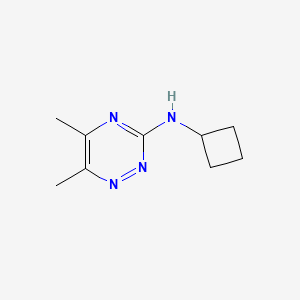

N-Cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine is a triazine derivative characterized by a cyclobutyl substituent on the triazin-3-amine nitrogen and methyl groups at the 5- and 6-positions of the triazine ring. Triazin-3-amine derivatives are widely studied for their biological activity, ligand properties, and applications in materials science .

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C9H14N4/c1-6-7(2)12-13-9(10-6)11-8-4-3-5-8/h8H,3-5H2,1-2H3,(H,10,11,13) |

InChI Key |

XAPBJZWWGMRIGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC(=N1)NC2CCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of cyclobutylamine with 5,6-dimethyl-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient and consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents on the triazine ring are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under mild to moderate temperatures and in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazine ring.

Scientific Research Applications

N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The cyclobutyl and methyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the triazin-3-amine nitrogen significantly impacts molecular weight, steric hindrance, and electronic properties. Below is a comparative table of key analogs:

Key Observations :

- Steric and Electronic Effects : The cyclobutyl group introduces a larger, rigid substituent compared to methyl or ethyl groups, likely increasing steric hindrance and altering solubility .

- Coordination Chemistry: The unsubstituted 5,6-dimethyl-1,2,4-triazin-3-amine forms hydrogen bonds (N–H···N) critical for supramolecular interactions . Substitution on the amine nitrogen (e.g., cyclobutyl) may disrupt such interactions but enable novel coordination modes.

Biological Activity

N-cyclobutyl-5,6-dimethyl-1,2,4-triazin-3-amine is a nitrogenous heterocyclic compound that has gained attention for its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a triazine ring which is known for its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The presence of the cyclobutyl group and dimethyl substituents enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in cellular signaling processes.

Anticancer Properties

Research indicates that compounds within the triazine class can exhibit significant anticancer effects. For instance, similar triazine derivatives have shown cytotoxicity against various cancer cell lines, including A549 (lung cancer) and K-562 (chronic myeloid leukemia) cells. These results suggest that this compound could possess comparable properties .

Antioxidant Activity

Antioxidant properties are another area of interest for triazine derivatives. Studies have demonstrated that modifications to the triazine structure can enhance antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazine derivatives on human lung cancer cells (A549). The results indicated that certain modifications to the triazine structure significantly increased cytotoxicity compared to standard treatments like gefitinib. This highlights the potential of this compound in targeted cancer therapies .

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, compounds similar to this compound were tested against oxidative stress markers. The findings revealed notable antioxidant effects that could be leveraged in therapeutic applications for diseases driven by oxidative damage .

Comparative Analysis of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.